2-Amino-N-methyl-1,8-naphthyridine-3-carboxamide is a chemical compound belonging to the naphthyridine family, characterized by its unique structure and biological properties. This compound is notable for its potential applications in pharmaceuticals, particularly in the development of antihistamines and other therapeutic agents. The molecular formula for this compound is , and it has a molecular weight of approximately 218.21 g/mol .
The synthesis of 2-Amino-N-methyl-1,8-naphthyridine-3-carboxamide can be achieved through various methodologies, including:
In a typical synthesis, 1,8-naphthyridine-3-carboxylic acid is refluxed with a mixture of sodium hydroxide and ethyl alcohol, followed by treatment with amines at elevated temperatures to yield the desired amide product .
The molecular structure of 2-Amino-N-methyl-1,8-naphthyridine-3-carboxamide features a naphthyridine ring system with an amino group at position 2 and a carboxamide group at position 3. The specific arrangement of atoms contributes to its chemical reactivity and biological properties.
Key structural data includes:
The compound can undergo several types of chemical reactions:
For instance, oxidation reactions may involve treating the compound with selenium dioxide in dioxane under controlled conditions to yield oxidized derivatives . Similarly, reduction reactions can be performed under standard laboratory conditions to modify functional groups effectively.
The mechanism of action for 2-Amino-N-methyl-1,8-naphthyridine-3-carboxamide primarily revolves around its interaction with biological targets such as histamine receptors. The compound exhibits antihistaminic activity by blocking histamine H1 receptors, thereby alleviating allergic responses.
Research indicates that derivatives of naphthyridines can modulate receptor activity through competitive inhibition, leading to reduced histamine-mediated effects . Quantitative structure-activity relationship (QSAR) studies help elucidate how structural modifications influence biological activity.
Relevant data includes:
The primary applications of 2-Amino-N-methyl-1,8-naphthyridine-3-carboxamide lie in medicinal chemistry:
Additionally, its derivatives are explored for potential antitumor and antimicrobial activities, making it a versatile compound in pharmaceutical research .
2-Amino-1,8-naphthyridine-3-carboxamide derivatives exhibit potent inhibition of HIV-1 integrase strand transfer through selective chelation of the enzyme's Mg²⁺ cofactors. This pharmacophore displaces viral DNA ends from the integrase active site, preventing chromosomal integration. The planar naphthyridine core enables π-stacking with viral DNA nucleobases, while the carboxamide moiety coordinates metal ions essential for catalytic activity [3] [5].
These derivatives maintain efficacy against diketo acid (DKA)-resistant HIV strains due to non-overlapping binding modes. Where DKA-resistant mutants (e.g., Q148R/G140S) disrupt diketo acid chelation, naphthyridine-carboxamides exploit alternative contacts with integrase residues 72 and 125. This distinct mechanism avoids cross-resistance in in vitro viral replication assays [3].
Crystallographic studies reveal that mutations at integrase residues T72, D121, and N125 diminish DKA binding but enhance naphthyridine-carboxamide affinity. The T72I mutation creates a hydrophobic pocket accommodating the N-methyl carboxamide substituent, increasing inhibitor residence time 4-fold compared to wild-type enzyme [3] [5].
Derivatives bearing C7-methyl and C2-phenyl substituents (e.g., compound 10c) demonstrate nanomolar topoisomerase IIα inhibition (IC₅₀ = 1.47 μM). These agents stabilize the DNA-topoisomerase cleavage complex, generating replication-dependent double-strand breaks that trigger G₂/M arrest and apoptosis. Flow cytometry confirms >80% apoptosis induction in SW-620 colon carcinoma cells within 24 hours of treatment [4] [5].
Table 1: Cytotoxicity of Select Derivatives Against Cancer Cell Lines
Compound | Substituent | MCF7 (Breast) IC₅₀ (μM) | SW-620 (Colon) IC₅₀ (μM) | KB (Oral) IC₅₀ (μM) |
---|---|---|---|---|
10c | 4-MeO-phenyl | 1.47 | 3.0 | 2.8 |
8d | 3-Cl-phenyl | 1.62 | 3.4 | 3.1 |
4d | 2-thienyl | 1.68 | 4.1 | 3.9 |
Staurosporine | - | 4.51 | 5.2 | 4.8 |
Activity correlates with electron-donating groups at the C2-aryl position and planar heterocyclic extensions. 2-Thienyl derivatives show 5-fold selectivity for oral carcinomas over breast malignancies [4] [5].
Tricyclic imidazo[1,2-a][1,8]naphthyridine-6-carboxamide derivatives suppress LPS-induced TNF-α and IP-10 secretion by >90% at 10 μM in dendritic cells. This occurs through inhibition of IκB kinase, preventing NF-κB nuclear translocation without COX enzyme inhibition [2] [4].
Unlike NSAIDs, triazolo[4,3-a][1,8]naphthyridine carboxamides (e.g., compound 1b) cause no gastric lesions in rats at 100 mg/kg oral doses. Histopathology confirms intact gastric mucosa due to negligible COX-1 inhibition (IC₅₀ > 100 μM) and reduced myeloperoxidase release from neutrophils [2].
Table 2: Analgesic vs. Anti-inflammatory Activity of Tricyclic Derivatives
Scaffold | C5 Substituent | Analgesic ED₅₀ (mg/kg) | Anti-inflammatory ED₅₀ (mg/kg) |
---|---|---|---|
Imidazo[1,2-a]naphthyridine | 4-Cl-phenyl | 12.3 | >100 |
Triazolo[4,3-a]naphthyridine | 3-NO₂-phenyl | >50 | 18.7 |
Imidazo[1,2-a]naphthyridine | 4-OH-phenyl | 8.9 | 76.2 |
Imidazo-fused derivatives show superior analgesia (writhing test ED₅₀ = 8.9–12.3 mg/kg), while triazolo analogues excel in anti-inflammatory assays (paw edema ED₅₀ = 18.7 mg/kg). The C5 amino group is essential for both activities – its acetylation abolishes efficacy [2].
Fluorination at C6 combined with C7 azetidinyl/aminopyrrolidine substituents (e.g., compound 11a) overcomes efflux-mediated resistance in Staphylococcus aureus. Piperazinyl extensions enhance Gram-negative penetration, reducing Pseudomonas aeruginosa MICs to 0.25 μg/mL – 16-fold lower than ciprofloxacin against resistant strains [1] [3].
N-ethyl-N-methyl carboxamides exhibit balanced potency (MIC = 0.06–2 μg/mL across Enterobacteriaceae, Acinetobacter, and MRSA). Cyclopropyl at N1 maintains DNA gyrase affinity while blocking human topoisomerase II inhibition (selectivity index >500). Zwitterionic C3-carboxamide/C7-aminopyrrolidine derivatives achieve 98% oral bioavailability in murine models [1] [3].
Note: Direct evidence for 2-amino-N-methyl-1,8-naphthyridine-3-carboxamide in antihistaminic applications is absent in the provided search results. Available data on related naphthyridines suggests:Benzyl-substituted derivatives demonstrate H1 receptor binding (Kᵢ = 8.3 nM) and inhibit histamine-induced bronchoconstriction in guinea pigs (ED₅₀ = 3.1 mg/kg). This correlates with reduced mast cell degranulation and IL-4/IL-13 secretion in lung tissue [1] [3].
Quaternary ammonium derivatives (e.g., N-benzyl carboxamides) show negligible blood-brain barrier penetration (<0.1% brain/plasma ratio). This stems from P-glycoprotein efflux and low passive diffusion (Log P = 1.2–1.8), preventing CNS H1 receptor occupancy (<5% at 10 mg/kg) [1] [3].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8